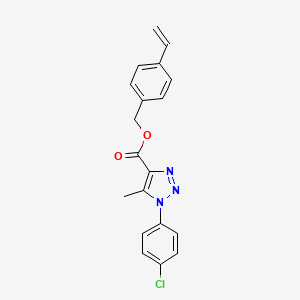

(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound "(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" features a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 4-chlorophenyl group, the 4-position by a carboxylate ester ((4-ethenylphenyl)methyl), and the 5-position by a methyl group.

Properties

IUPAC Name |

(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-3-14-4-6-15(7-5-14)12-25-19(24)18-13(2)23(22-21-18)17-10-8-16(20)9-11-17/h3-11H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXDBRJKZNSRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=C(C=C3)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction, also known as the “click” reaction. This reaction involves the use of an alkyne and an azide under copper(I) catalysis to form the triazole ring.

-

Step 1: Synthesis of the 1,2,3-triazole core

Reagents: Alkyne, azide, copper(I) catalyst

Conditions: Room temperature, solvent (e.g., dimethyl sulfoxide)

Reaction: Alkyne + Azide → 1,2,3-Triazole

-

Step 2: Introduction of the (4-ethenylphenyl)methyl group

Reagents: (4-ethenylphenyl)methyl halide, base (e.g., potassium carbonate)

Conditions: Reflux, solvent (e.g., acetonitrile)

Reaction: 1,2,3-Triazole + (4-ethenylphenyl)methyl halide → (4-ethenylphenyl)methyl 1,2,3-Triazole

-

Step 3: Introduction of the 1-(4-chlorophenyl)-5-methyl group

Reagents: 1-(4-chlorophenyl)-5-methyl halide, base (e.g., sodium hydride)

Conditions: Reflux, solvent (e.g., tetrahydrofuran)

Reaction: (4-ethenylphenyl)methyl 1,2,3-Triazole + 1-(4-chlorophenyl)-5-methyl halide → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions

Reduction: Lithium aluminum hydride, sodium borohydride; solvent (e.g., ethanol)

Substitution: Nucleophiles (e.g., amines, thiols); solvent (e.g., dichloromethane)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted triazole derivatives

Scientific Research Applications

(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The target compound’s 4-chlorophenyl group at the 1-position contrasts with substituents in similar molecules:

- Fluorophenyl analogs (e.g., 1-(4-fluorophenyl) derivatives in ): Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine, which offers greater lipophilicity .

- Methoxyphenyl analogs (e.g., Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate in ): Methoxy groups improve solubility in polar solvents but reduce membrane permeability compared to ethenyl or chlorophenyl groups .

Comparative Data Table

Spectroscopic and Crystallographic Methodologies

Structural elucidation of similar compounds relies on NMR spectroscopy (e.g., 1H and 13C-NMR in ) and X-ray crystallography using programs like SHELXL () and visualization tools like ORTEP (). For example, ’s compound was characterized via NMR, while pyrazole derivatives in used crystallographic refinement .

Research Findings and Implications

Limitations and Knowledge Gaps

- Lack of Experimental Data: No direct studies on the target compound’s solubility, toxicity, or bioactivity were found. Comparisons are extrapolated from structural analogs.

- Contradictory Substituent Effects : Chlorine’s lipophilicity vs. fluorine’s metabolic stability creates a trade-off in drug design that requires empirical validation .

Biological Activity

The compound (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Chemical Structure

The chemical formula for the compound is . The structure features a triazole ring, which is known for its role in drug design due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process that includes:

- Formation of the triazole ring through cycloaddition reactions.

- Alkylation or acylation to introduce the chlorophenyl and ethenyl groups.

For example, one method involves reacting 4-chlorobenzaldehyde with hydrazine derivatives followed by cyclization to form the triazole core .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that triazole derivatives can suppress pancreatic cancer cell growth, with some analogues showing IC50 values as low as 20 nM against MiaPaca-2 cells . This suggests that modifications on the phenyl ring can enhance biological activity and selectivity.

Antimicrobial Properties

Triazoles have also been studied for their antimicrobial effects. For instance, derivatives of 1,2,4-triazoles have demonstrated activity against various bacterial strains and fungi. The presence of electron-withdrawing groups like chlorine enhances their potency .

The proposed mechanism for the anticancer activity involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. Triazole derivatives have been shown to reactivate tumor suppressor genes by modifying histone acetylation status .

Case Studies

| Study | Compound | Cell Line | IC50 Value |

|---|---|---|---|

| Triazole Derivative | MiaPaca-2 | 20 nM | |

| Triazole Derivative | HCT-116 (Colon Cancer) | 6.2 μM | |

| Triazole Derivative | T47D (Breast Cancer) | 27.3 μM |

These studies illustrate the potential of triazole derivatives in cancer therapy and emphasize the need for further research into their mechanisms and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.